molecular formula C9H6ClNO4 B12868778 2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

Cat. No.: B12868778
M. Wt: 227.60 g/mol
InChI Key: INXUJNOFHQGPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzoxazole ring . The reaction conditions usually involve heating the reactants under reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of benzoxazole derivatives can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane of bacteria and fungi, leading to cell death. In cancer therapy, it inhibits the proliferation of cancer cells by interfering with their DNA replication and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

Compared to similar compounds, 2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has a unique combination of a chlorine atom and a hydroxyacetic acid moiety. This structural feature enhances its biological activity and makes it a valuable compound for various applications .

Properties

Molecular Formula

C9H6ClNO4

Molecular Weight

227.60 g/mol

IUPAC Name

2-(2-chloro-1,3-benzoxazol-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H6ClNO4/c10-9-11-6-4(7(12)8(13)14)2-1-3-5(6)15-9/h1-3,7,12H,(H,13,14)

InChI Key

INXUJNOFHQGPLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Cl)C(C(=O)O)O

Origin of Product

United States

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